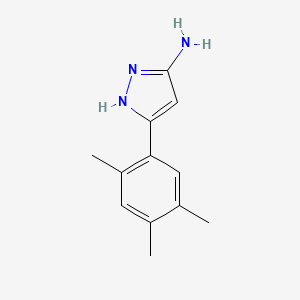

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFDSPUKEJIJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CC(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259537 | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-75-6 | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4,5 Trimethylphenyl 1h Pyrazol 5 Amine and Its Core Scaffold

Traditional Synthetic Pathways to 1H-Pyrazol-5-amine Core Structures

Traditional methods for synthesizing the 1H-pyrazol-5-amine core have been foundational in heterocyclic chemistry. These pathways typically involve the construction of the pyrazole (B372694) ring from acyclic precursors followed by modifications to introduce necessary functional groups.

Cyclization Reactions for Pyrazole Ring Formation

The most common and enduring method for constructing the 1H-pyrazol-5-amine scaffold is the cyclocondensation reaction between a hydrazine (B178648) derivative and a precursor containing a 1,3-dicarbonyl-like functionality. Specifically, β-ketonitriles are highly effective starting materials. nih.gov

The reaction of a substituted hydrazine with a β-ketonitrile, such as 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile, leads to the formation of the 3-aryl-1H-pyrazol-5-amine ring system. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction, determining whether the aryl group is at the C3 or C5 position, can be influenced by the reaction conditions and the substitution pattern of the hydrazine. nih.gov For instance, using hydrazine hydrate (B1144303) would yield a 1H-pyrazole, while a substituted hydrazine would result in an N1-substituted pyrazole.

Another classical approach involves the use of malononitrile (B47326) and its derivatives. nih.gov For example, the reaction of malononitrile dimer with hydrazine hydrate is a known route to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. jocpr.com While not a direct route to the 3-aryl derivative, this highlights the utility of nitrile-containing precursors in building the aminopyrazole core.

| Precursor Type | Reagent | Product Scaffold | Reference |

| β-Ketonitrile | Hydrazine Hydrate | 3-Aryl-1H-pyrazol-5-amine | nih.gov |

| Malononitrile Dimer | Hydrazine Hydrate | 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | jocpr.com |

| α,β-Alkynic Hydrazones | Molecular Iodine | 4-Iodopyrazoles | acs.org |

Functionalization of the Pyrazole Ring and Amine Group

Once the 1H-pyrazol-5-amine core is formed, further functionalization can be carried out to modify its properties. The pyrazole ring is susceptible to electrophilic substitution, particularly at the C4 position, which is often the most nucleophilic carbon.

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) at room temperature. beilstein-archives.orgresearchgate.net This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives, which can serve as versatile intermediates for further cross-coupling reactions to introduce additional substituents. beilstein-archives.orgresearchgate.net

The amine group at the C5 position can also be functionalized. For example, it can be acylated by reacting with benzoyl chlorides to form the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov Additionally, the N1 position of the pyrazole ring can be alkylated or arylated, often by reacting the NH-pyrazole with appropriate electrophiles under basic conditions. nih.gov

Advanced and Green Chemistry Approaches to 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine Synthesis

In recent years, the focus has shifted towards developing more efficient, sustainable, and environmentally friendly synthetic methods. nih.govbenthamdirect.com These advanced approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for constructing and functionalizing heterocyclic rings. While specific examples for this compound are not prevalent, related rhodium-catalyzed reactions showcase the potential of this approach. For instance, Rh(III)-catalyzed C-H activation and subsequent cyclization of hydrazines with alkynes have been used to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org This methodology involves the addition of a C-N bond of the hydrazine to an alkyne, followed by intramolecular cyclization. Such strategies could potentially be adapted for the synthesis of complex 3-aryl pyrazoles.

Metal-Free Dehydrogenative Couplings

Metal-free approaches are gaining traction as they avoid the cost and toxicity associated with transition metals. An oxidative dehydrogenative coupling of pyrazol-5-amines has been developed to selectively form highly functionalized heteroaromatic azo compounds. nih.gov While this method modifies the amine group rather than building the core, it demonstrates the potential of metal-free oxidative strategies in pyrazole chemistry. The direct C-H halogenation using NXS is another example of an effective metal-free functionalization. beilstein-archives.orgresearchgate.net

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules in a single step from three or more reactants, minimizing purification steps and saving resources. acs.org

A microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines has been developed that significantly reduces reaction times. rti.org Reactions are often complete within 10 minutes at 150 °C in 1 M HCl, and the products can be isolated by simple filtration, often without needing further purification. rti.org This method is scalable and tolerates a range of functional groups. rti.org

MCRs have also been employed for pyrazole synthesis. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds provides an operationally simple and high-yielding synthesis of polyfunctional pyrazoles. organic-chemistry.org Another example is the titanium-mediated multicomponent synthesis from alkynes, nitriles, and titanium imido complexes, which avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step. nih.gov These MCR approaches offer a modular and efficient pathway to diverse pyrazole structures. acs.orgnih.gov

| Approach | Key Features | Example Reaction | Reference |

| Microwave-Assisted | Rapid reaction times, minimal purification | β-Ketonitrile + Arylhydrazine in HCl | rti.org |

| Multicomponent | High efficiency, atom economy | Aldehyde + 1,3-Dicarbonyl + Diazo compound | organic-chemistry.org |

| Metal-Free Halogenation | Mild conditions, avoids toxic metals | 3-Aryl-1H-pyrazol-5-amine + NXS in DMSO | beilstein-archives.orgresearchgate.net |

Regioselectivity Control in Synthetic Routes

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, from the reaction of a hydrazine with a 1,3-dielectrophilic compound can potentially yield two different regioisomers. The primary method for synthesizing 3-aryl-1H-pyrazol-5-amines involves the condensation of hydrazine with a β-ketonitrile. The control of which isomer is formed is a crucial aspect of the synthesis.

Several factors influence the regiochemical outcome of this cyclization reaction:

Reactant Structure: The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dicarbonyl or β-ketonitrile precursor play a significant role. For instance, the reaction of monosubstituted hydrazines with β-enamino diketones can lead to different regioisomers depending on the nature of the enaminone. researchgate.net Similarly, the condensation of monosubstituted hydrazines with α,β-unsaturated ketones can exhibit different regioselectivity compared to condensation with enaminones. chim.it

pH of the Reaction Medium: The acidity or basicity of the reaction environment is a critical parameter. In the synthesis of 5-aminopyrazoles from β-ketonitriles, which often involves a base-catalyzed Claisen condensation as a first step, neutralization of the basic mixture before the addition of hydrazine can be essential for optimizing the subsequent cyclization step. chim.it This control over pH prevents unwanted side reactions and can favor the formation of the desired isomer.

Reaction Pathway and Intermediates: The choice between a one-step or a multi-step procedure can dictate the final regioisomer. For example, in the synthesis of related pyrazole systems, a one-step condensation of precursors in the presence of a strong base may yield one regioisomer, while a different isomer is obtained through a multi-step sequence involving the isolation of intermediates. nih.gov The formation of specific intermediates, such as hydrazones from the initial reaction of hydrazine with a ketone, directs the subsequent intramolecular cyclization.

A common synthetic route involves the reaction of (2,4,5-trimethylphenyl)hydrazine with a suitable β-ketonitrile. The initial nucleophilic attack can occur at either of the two electrophilic carbon centers of the β-ketonitrile. The regioselectivity is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl or cyano group, and the subsequent cyclization.

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Controlling Factor | Description | Example/Rationale | Reference |

|---|---|---|---|

| Reactant Substituents | Steric hindrance and electronic effects of groups on the hydrazine and the 1,3-dielectrophile. | Bulky substituents can direct the cyclization pathway to minimize steric interactions, leading to the preferential formation of one isomer. | researchgate.net |

| Solvent Polarity | The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. | Polar solvents might stabilize a more polar transition state, favoring one regioisomeric pathway over another. | researchgate.net |

| pH Control | Adjusting the pH can change the nucleophilicity of the hydrazine and the reactivity of the electrophilic centers. | Neutralization after an initial base-catalyzed step can improve the efficiency of the cyclization with hydrazine. | chim.it |

| Reaction Temperature | Thermodynamic versus kinetic control. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the more stable thermodynamic product. | One regioisomer may be formed faster (kinetic product), but the other may be more stable (thermodynamic product). | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of the target compound, making the synthesis more efficient and cost-effective. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and reaction time. While specific optimization data for this compound is not extensively published, studies on analogous 3-aryl-1H-pyrazol-5-amines provide valuable insights into the optimization process. beilstein-archives.org

Solvent Effects: The solvent can significantly impact reaction rates and yields. In the synthesis of related heterocyclic systems, a range of solvents are often screened to find the optimal medium. For instance, in the halogenation of 3-aryl-1H-pyrazol-5-amines, solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), and Dimethylformamide (DMF) provided good yields (70-82%), while Dimethyl sulfoxide (B87167) (DMSO) was found to be superior, giving an excellent yield of 95%. beilstein-archives.org This highlights the crucial role of the solvent in facilitating the reaction.

Temperature and Reaction Time: These two parameters are often interconnected. Higher temperatures can reduce the required reaction time but may also lead to the formation of impurities. A systematic study typically involves running the reaction at different temperatures and monitoring the progress over time to identify the conditions that provide the best balance of reaction completion and product purity. Shortening the reaction time may lead to a decrease in yield if the reaction has not gone to completion. beilstein-archives.org

Catalysts and Reagents: The choice and stoichiometry of reagents, including any catalysts, are also critical. For example, adjusting the amount of a reagent from 1.0 to 1.2 equivalents can sometimes lead to a significant increase in yield, from 95% to near quantitative (99%). beilstein-archives.org In syntheses starting from β-ketonitriles, the efficiency can be enhanced by neutralizing the basic reaction mixture from the initial condensation step before adding hydrazine. chim.it

Table 2: Illustrative Optimization of Reaction Conditions for a 3-Aryl-1H-pyrazol-5-amine Derivative Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25 | 3 | 75 |

| 2 | EtOAc | 25 | 3 | 70 |

| 3 | MeCN | 25 | 3 | 82 |

| 4 | DMF | 25 | 3 | 78 |

| 5 | DMSO | 25 | 3 | 95 |

| 6 | DMSO | 25 | 1.5 | 85 |

Note: Data in this table is based on a representative reaction on a 3-aryl-1H-pyrazol-5-amine scaffold for illustrative purposes. beilstein-archives.org

By carefully controlling these parameters, chemists can develop robust and efficient synthetic routes to this compound and other valuable pyrazole derivatives.

Derivatization and Structural Modification of 3 2,4,5 Trimethylphenyl 1h Pyrazol 5 Amine

Synthesis of N-Substituted Pyrazol-5-amine Derivatives

The presence of two reactive nitrogen centers—the endocyclic pyrazole (B372694) nitrogens and the exocyclic amine group—allows for a range of N-substitution reactions. These modifications are crucial for exploring the structure-activity relationships of pyrazole-based compounds. mdpi.com

Amidation and Acylation Reactions of the Amine Group

The use of 1,3-diketones as novel acylation agents in the presence of an oxidant like hydrogen peroxide represents an alternative, metal-free strategy for amide bond formation with aromatic amines. rsc.org Furthermore, iridium-catalyzed C-H amidation protocols, employing stable OH-free hydroxyamides as amidating sources, provide a direct method for introducing amide functionalities, although this is more commonly applied to C-H bonds on an aryl substituent. nih.gov

Table 1: Examples of Acylation Reactions on Pyrazole Scaffolds

| Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole | Acetic Anhydride | N-[2-(5-hydroxy-1H-pyrazol-3-yl)ethyl]acetamide | researchgate.net |

| 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole | Benzoyl Chloride | N-[2-(5-hydroxy-1H-pyrazol-3-yl)ethyl]benzamide | researchgate.net |

Alkylation and Arylation at Pyrazole Nitrogen Atoms

The pyrazole ring of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine exists in tautomeric forms, presenting two nitrogen atoms (N1 and N2) available for substitution. The regioselectivity of alkylation and arylation reactions is influenced by the nature of the substituent on the pyrazole ring, the electrophile, and the reaction conditions. The introduction of alkyl or aryl groups at these positions can significantly impact the compound's steric and electronic profile. mdpi.comnih.gov

Direct N-alkylation or N-arylation can be accomplished using various methods. For example, N-substitution of 3,5-diphenylpyrazole (B73989) with different lipophilic moieties, such as methyl and phenyl groups, has been successfully performed. nih.gov General methods for the synthesis of N-substituted pyrazoles often involve the reaction of primary amines with 1,3-dicarbonyl compounds and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine, which constructs the N-substituted pyrazole ring in one pot. nih.gov While this is a de novo synthesis rather than a derivatization of the existing amine, it highlights a viable route to N-substituted analogues.

Modifications at the Phenyl Moiety (2,4,5-trimethylphenyl)

The 2,4,5-trimethylphenyl group at the C3 position offers several sites for further functionalization, enabling the synthesis of a wide array of derivatives.

Introduction of Halogen Substituents

While direct halogenation of the pyrazole ring at the C4 position is well-documented, selective halogenation of the highly substituted 2,4,5-trimethylphenyl ring presents a different synthetic challenge. Standard electrophilic aromatic substitution reactions can be employed to introduce halogen atoms onto the phenyl ring. The directing effects of the three methyl groups (ortho-, para-directing) and the pyrazole substituent, along with steric hindrance, will determine the position of halogenation. Given that the positions ortho and para to the methyl groups are already substituted, halogenation would likely occur at the remaining unsubstituted position on the phenyl ring if conditions are forcing enough to overcome steric hindrance.

Aromatic Coupling Reactions

The phenyl ring can be functionalized through modern cross-coupling reactions. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, Rh(III)-catalyzed C-H activation and annulation of phenyl-1H-pyrazol-5-amine with alkynes has been used to construct fused heterocyclic systems, demonstrating that the ortho C-H bonds of the phenyl ring are reactive. researchgate.netrsc.org

If a halogen substituent is first introduced onto the phenyl ring, it can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This has been demonstrated in related systems where 3-(4-bromophenyl)-1,5-diphenyl pyrazoline was successfully coupled with various arylboronic acids to yield 3-(biphenyl)-1,5-diphenyl pyrazoline derivatives. ekb.eg This approach allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly diversifying the molecular structure.

Table 2: Aromatic Coupling Reactions on Aryl-Pyrazole Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-(4-bromophenyl)-1,5-diphenyl pyrazoline | Arylboronic acid | Palladium catalyst | 3-(biphenyl)-1,5-diphenyl pyrazoline | ekb.eg |

Diversification at the Pyrazole Ring (C4 Position)

The C4 position of the pyrazole ring is the most common site for electrophilic substitution unless it is already occupied. researchgate.net This reactivity has been exploited to introduce a variety of functional groups.

A direct and efficient C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NCS, NBS, NIS) as inexpensive and safe halogenating agents. beilstein-archives.orgbeilstein-archives.orgresearchgate.net The reactions proceed at room temperature, are metal-free, and provide moderate to excellent yields of the corresponding 4-chloro, 4-bromo, and 4-iodo pyrazole derivatives. beilstein-archives.orgbeilstein-archives.org Dimethyl sulfoxide (B87167) (DMSO) plays a dual role as both a catalyst and a solvent in this transformation. beilstein-archives.org

The resulting 4-halo-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amines are valuable intermediates for further diversification. The installed halogen can be used in various cross-coupling reactions. For example, 4-iodo-substituted azopyrroles, formed from the oxidative coupling of pyrazol-5-amines, have been successfully employed in Sonogashira cross-coupling reactions with terminal alkynes to generate new azo compounds. nih.gov This demonstrates the utility of C4-halogenated pyrazoles as building blocks for more complex molecular architectures.

Table 3: Halogenation at the C4 Position of 3-Aryl-1H-pyrazol-5-amines

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amine | Good to Excellent | beilstein-archives.orgresearchgate.net |

| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amine | Good to Excellent | beilstein-archives.orgresearchgate.net |

Halogenation at C4

The introduction of a halogen atom at the C4 position of the pyrazole ring is a common strategy to create a versatile synthetic handle for further functionalization, such as cross-coupling reactions. While specific studies detailing the C4-halogenation of this compound are not extensively documented in the reviewed literature, general methodologies for the halogenation of 3-aryl-1H-pyrazol-5-amines are well-established. These reactions typically employ N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as the halogen source.

The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines is often carried out under mild, metal-free conditions. beilstein-archives.org The reaction is typically performed at room temperature in a suitable solvent, with dimethyl sulfoxide (DMSO) often playing a dual role as both solvent and catalyst. beilstein-archives.org The general transformation for the halogenation of a 3-aryl-1H-pyrazol-5-amine is depicted in the scheme below.

General Reaction Scheme for C4 Halogenation:

The reaction proceeds with high regioselectivity for the C4 position, which is activated towards electrophilic attack. The scope of these reactions is generally broad, tolerating a variety of substituents on the aryl ring. beilstein-archives.org Although specific yields for the 2,4,5-trimethylphenyl substrate are not provided in the available literature, related compounds with other substituted aryl groups have been shown to produce the corresponding 4-halo-3-aryl-1H-pyrazol-5-amines in good to excellent yields. beilstein-archives.org

Illustrative Data for Halogenation of Related 3-Aryl-1H-pyrazol-5-amines:

| Entry | Aryl Group | Halogenating Agent (NXS) | Product | Yield (%) |

| 1 | Phenyl | NBS | 4-bromo-3-phenyl-1H-pyrazol-5-amine | High |

| 2 | 4-Chlorophenyl | NBS | 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine | High |

| 3 | Phenyl | NIS | 4-iodo-3-phenyl-1H-pyrazol-5-amine | High |

| 4 | 4-Methoxyphenyl | NCS | 4-chloro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine | Moderate to High |

Note: This table is illustrative and based on general findings for 3-aryl-1H-pyrazol-5-amines. Specific data for the 3-(2,4,5-trimethylphenyl) derivative was not found in the reviewed sources.

Formation of Azopyrroles via Oxidative Coupling

The amino group at the C5 position of this compound can undergo oxidative coupling to form azo compounds, specifically azopyrroles. This transformation represents an important method for the synthesis of heteroaryl azo compounds, which have applications as dyes, indicators, and therapeutic agents.

Research has demonstrated novel oxidative dehydrogenative coupling strategies for pyrazol-5-amines to selectively form highly functionalized heteroaromatic azo compounds. nih.govnih.gov One such method involves a copper-catalyzed oxidative coupling process. nih.gov In this reaction, two molecules of the pyrazol-5-amine are coupled to form a symmetrical azo compound.

General Reaction Scheme for Oxidative Coupling:

The reaction conditions, such as the choice of catalyst and oxidant, are crucial for achieving high selectivity and yield. While the specific application of this methodology to this compound is not explicitly detailed, the general applicability to a range of 3-aryl-1H-pyrazol-5-amines suggests its potential viability. nih.gov The substituents on the aromatic ring have been shown not to hamper the reaction process for other methyl-substituted phenyl derivatives. nih.gov

Another related process involves a reaction that simultaneously installs a C4-iodo and an N-N azo bond through iodination and oxidation. nih.gov This one-pot reaction provides a direct route to iodo-substituted azopyrroles, which can be further modified. nih.gov

Table of Reagents and Conditions for Oxidative Coupling of Related Pyrazol-5-amines:

| Starting Material | Catalyst | Oxidant | Solvent | Product Type |

| 3-Aryl-1H-pyrazol-5-amine | Copper(I) iodide | TBHP | Ethanol | Azopyrrole |

| 3-Aryl-1H-pyrazol-5-amine | Iodine | TBHP | Ethanol | C4-Iodo-azopyrrole |

Note: This table presents general conditions for the oxidative coupling of pyrazol-5-amines. TBHP refers to tert-butyl hydroperoxide. Specific outcomes for the 3-(2,4,5-trimethylphenyl) derivative require empirical validation.

Synthesis of Pyrazolo-Fused Heterocyclic Systems Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive ring nitrogen, makes it an excellent precursor for the synthesis of various fused heterocyclic systems through annulation reactions. nih.gov These reactions involve the construction of a new ring fused to the pyrazole core, leading to polycyclic aromatic compounds with diverse chemical and biological properties.

Annulation Reactions for Fused Ring Systems (e.g., Pyrazolo[1,5-a]quinazolines, Pyrazolo[3,4-c]pyridazines, Pyrazolopyrazines)

The synthesis of pyrazolo-fused heterocycles from 5-aminopyrazoles is a widely explored area in synthetic organic chemistry. nih.gov Although specific examples commencing from this compound are not prevalent in the surveyed literature, the general synthetic strategies are applicable.

Pyrazolo[1,5-a]quinazolines: These fused systems can be synthesized through the reaction of a 5-aminopyrazole with a suitable 1,3-bielectrophile that provides the atoms for the quinazoline (B50416) ring. A Rh(III)-catalyzed C-H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from the reaction of a phenyl-1H-pyrazol-5-amine with an alkyne ester or amide. rsc.org This [5+1] annulation reaction is characterized by its broad substrate scope and high atom economy. rsc.org

General Synthetic Approach for Pyrazolo[1,5-a]quinazolines:

Pyrazolo[3,4-c]pyridazines: The construction of the pyrazolo[3,4-c]pyridazine scaffold generally involves the reaction of a 3-aminopyrazole (B16455) derivative with a 1,4-dicarbonyl compound or its equivalent. The specific synthesis starting from a 3-aryl-1H-pyrazol-5-amine would depend on the availability of a suitable bielectrophilic partner to form the pyridazine (B1198779) ring.

Pyrazolopyrazines: The synthesis of pyrazolopyrazines can be achieved through the dimerization of 5-aminopyrazoles under specific copper-promoted conditions. mdpi.com This reaction involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds to form the fused pyrazine (B50134) ring. mdpi.com The reaction conditions can be tuned to selectively yield either pyrazole-fused pyridazines or pyrazines. mdpi.com

Illustrative Table of Annulation Reactions for Fused Heterocycles from 5-Aminopyrazoles:

| Fused System | Reaction Type | Key Reagents |

| Pyrazolo[1,5-a]quinazolines | [5+1] Annulation | Alkyne esters/amides, Rh(III) catalyst |

| Pyrazolo[3,4-c]pyridazines | Cyclocondensation | 1,4-Dicarbonyl compounds |

| Pyrazolopyrazines | Oxidative Dimerization | Copper catalyst, Oxidant |

Note: This table provides a general overview of synthetic strategies. The successful application to this compound would require specific experimental investigation.

Computational and Theoretical Investigations of 3 2,4,5 Trimethylphenyl 1h Pyrazol 5 Amine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and structure of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on molecular orbitals, conformational preferences, and the relative stability of tautomers. nih.govtandfonline.com

The electronic character of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

In analogous aryl-pyrazole systems, the HOMO is typically localized on the electron-rich pyrazole ring and the amino substituent, while the LUMO is distributed across the aromatic aryl portion. nih.govresearchgate.net A larger HOMO-LUMO energy gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the electron-donating trimethylphenyl and amino groups are expected to raise the HOMO energy, influencing the molecule's reactivity and interaction potential.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogs

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Correlates with the capacity to donate electrons. |

| LUMO Energy | -1.0 to -1.5 eV | Correlates with the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Indicates high electronic stability and low reactivity. researchgate.net |

Note: These values are estimations based on published data for structurally related pyrazole derivatives and may vary depending on the specific computational method and level of theory used.

The three-dimensional structure of this compound is primarily determined by the rotational freedom around the single bond connecting the pyrazole and trimethylphenyl rings. Computational studies on similar 3-aryl-pyrazoles indicate that the lowest energy conformation involves a non-planar arrangement, where the two rings are twisted relative to each other to minimize steric hindrance. nih.govacs.org

The dihedral angle (θ) between the planes of the pyrazole ring and the aryl substituent is a critical parameter. For the title compound, steric clash between the pyrazole ring and the ortho-methyl group of the trimethylphenyl moiety would likely enforce a significantly twisted conformation.

Table 2: Predicted Conformational Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Dihedral Angle (C5-C3-C_aryl-C_aryl) | The angle of rotation between the pyrazole and trimethylphenyl rings. | 40° - 60° |

Note: Values are estimations derived from general principles of conformational analysis and data on sterically hindered biaryl systems.

N-unsubstituted pyrazoles, such as the title compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For this compound, two principal annular tautomers are possible: one where the amino group is at position 5 (the named compound) and another where it is at position 3, resulting in 5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine.

Computational studies on 3(5)-aminopyrazoles have shown that the relative stability of these tautomers is influenced by the nature of the other substituent on the pyrazole ring. mdpi.comresearchgate.net DFT calculations consistently predict that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable than the 5-amino form. nih.gov This preference is often attributed to the electronic effects of the substituents. Electron-donating groups, like the amino group, tend to stabilize the tautomer where they are located at position 3. nih.gov Therefore, it is predicted that the tautomer with the amino group at position 3 would be the more stable form for this compound as well.

Table 3: Predicted Relative Stability of Tautomers

| Tautomer Name | Structure | Predicted Relative Energy (ΔE) | Predicted Population at 298 K |

|---|---|---|---|

| This compound | Tautomer A | +2 to +3 kcal/mol | <5% |

Note: Relative energies are estimations based on DFT studies of analogous 3(5)-amino-5(3)-arylpyrazoles, which found the 3-amino tautomer to be more stable by approximately 2 kcal/mol. researchgate.net

Molecular Modeling and Docking Studies

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. mdpi.comnih.gov Molecular docking simulations are computational techniques used to predict how a molecule (ligand) binds to the active site of a target protein, such as a kinase. nih.gov These studies can predict binding modes and estimate the strength of the interaction. nih.govresearchgate.net

Given the prevalence of pyrazole derivatives as kinase inhibitors, hypothetical docking studies for this compound could be performed against various protein kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A kinase. nih.gov

In typical kinase-inhibitor interactions, the pyrazole core acts as a scaffold that orients substituents to form key interactions within the ATP-binding pocket. mdpi.com Common interactions for pyrazole-based inhibitors include:

Hydrogen Bonds: The pyrazole ring's nitrogen atoms and the exocyclic amino group can act as hydrogen bond donors and acceptors, often forming critical interactions with the "hinge region" of the kinase (e.g., with backbone atoms of residues like Cys or Ala). nih.gov

Hydrophobic Interactions: The trimethylphenyl group would likely occupy a hydrophobic pocket in the active site, forming van der Waals interactions with nonpolar amino acid residues.

Table 4: Hypothetical Ligand-Target Interactions in a Kinase ATP-Binding Site

| Target Kinase | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|

| VEGFR-2 | Cys919 (Hinge) | Hydrogen Bond (from NH of pyrazole or amine) |

| Val848, Ala866, Leu1035 | Hydrophobic (from trimethylphenyl group) | |

| CDK2 | Leu83 (Hinge) | Hydrogen Bond (from NH of pyrazole or amine) |

| Ile10, Val18, Ala31, Leu134 | Hydrophobic (from trimethylphenyl group) | |

| Aurora A | Ala213 (Hinge) | Hydrogen Bond (from NH of pyrazole or amine) |

Note: The listed interactions are based on docking studies of other pyrazole-based inhibitors with these specific kinases and represent a plausible binding mode. nih.govnih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target. ekb.eg This score, often expressed in kcal/mol or kJ/mol, represents the predicted free energy of binding. nih.gov Lower energy scores typically indicate a more favorable binding interaction. For pyrazole derivatives docked into kinase active sites, binding energies ranging from -8 to -11 kJ/mol have been reported. nih.govnih.gov

More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate predictions of binding free energy by accounting for factors like solvation. nih.gov These calculations often show that van der Waals and nonpolar salvation energies are major contributors to the binding of pyrazole inhibitors. nih.gov

Table 5: Predicted Binding Affinities for this compound

| Target Kinase | Predicted Docking Score (kJ/mol) | Predicted Binding Free Energy (MM/PBSA, kJ/mol) |

|---|---|---|

| VEGFR-2 | -9.0 to -10.5 | -200 to -240 |

| CDK2 | -9.5 to -11.0 | -210 to -250 |

Note: These values are hypothetical and extrapolated from published data on similar pyrazole-based kinase inhibitors. Actual values would require specific computational experiments. nih.govnih.govnih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for elucidating the complex mechanisms of chemical reactions. While specific computational studies on the reaction mechanism of this compound are not extensively documented in dedicated publications, the general principles can be applied by examining the well-established synthesis routes for analogous pyrazole structures. The most common and versatile method for synthesizing the pyrazole core involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.

A plausible synthetic route to this compound involves the reaction of (2,4,5-trimethylphenyl)hydrazine with a β-ketonitrile, such as 3-oxopropanenitrile or its derivatives. Computational modeling can illuminate this process step-by-step:

Initial Adduct Formation: The reaction typically begins with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl or cyano carbons of the β-dicarbonyl equivalent. DFT calculations can model the transition state of this initial addition, determining the activation energy and the most likely site of attack.

Condensation and Cyclization: Following the initial addition, a series of condensation steps occur, involving the elimination of water or other small molecules. Computational models can map the potential energy surface of this phase, identifying key intermediates and the transition states that connect them. For pyrazole synthesis, this leads to a crucial cyclization step.

Dehydration and Aromatization: The final steps involve dehydration to form the stable aromatic pyrazole ring. DFT can calculate the energetics of this process, confirming the thermodynamic driving force toward the final aromatic product.

For instance, studies on the condensation of 1,3-diketones with hydrazine show that the reaction proceeds through a 4H-pyrazol-1-ium intermediate researchgate.net. Computational analysis of analogous systems, such as the synthesis of 3,4-dicarbonyl-substituted pyrazoles, reveals complex cascades involving imination, cyclization, and ring contraction, often promoted by catalysts mdpi.com. These theoretical investigations provide a framework for understanding how substituents on both the hydrazine and dicarbonyl components, such as the 2,4,5-trimethylphenyl group, can influence the reaction's regioselectivity and kinetics.

By calculating the energies of intermediates and transition states, computational chemistry can predict the most favorable reaction pathway, explain observed product distributions, and even guide the optimization of reaction conditions for the synthesis of complex pyrazole derivatives like this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The accurate prediction of spectroscopic properties is one of the most significant applications of computational chemistry. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, and theoretical calculations can provide invaluable assistance in assigning experimental spectra, especially for complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived gaussian.commdpi.com.

While a dedicated computational NMR study for this compound is not available, extensive research on closely related analogs, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, demonstrates the power of this approach bohrium.com. These studies systematically evaluate the performance of various DFT functionals and basis sets to determine the most accurate method for predicting ¹H and ¹³C NMR chemical shifts in solution bohrium.com.

The general workflow for predicting NMR spectra involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. For this compound, this would involve optimizing the dihedral angle between the trimethylphenyl ring and the pyrazole ring. Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), TZVP) can be used for this purpose bohrium.com.

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic shielding values for each nucleus.

Chemical Shift Calculation: The final chemical shifts (δ) are typically obtained by subtracting the calculated shielding value of the nucleus of interest (σ) from the shielding value of a reference compound, usually tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).

Studies on analogous pyrazol-5-amines have shown that the choice of DFT functional can significantly impact the accuracy of the predicted chemical shifts bohrium.comnih.gov. A comparison of various functionals revealed that some, like B97D and TPSSTPSS, provide more accurate results, while others, like M06-2X, may be less precise for this class of compounds bohrium.com.

The following interactive table summarizes the typical performance of selected DFT functionals for predicting ¹H and ¹³C NMR chemical shifts of a pyrazol-5-amine analog, showcasing the level of accuracy that can be expected. The Root Mean Square Error (RMSE) indicates the average deviation between calculated and experimental values bohrium.com.

| DFT Functional | Basis Set for NMR | ¹H NMR RMSE (ppm) | ¹³C NMR RMSE (ppm) |

| B3LYP | TZVP | 0.352 | 6.513 |

| M06-2X | TZVP | 0.505 | 9.775 |

| BP86 | TZVP | 0.344 | 6.096 |

| B97XD | TZVP | 0.342 | 6.062 |

| TPSSTPSS | TZVP | 0.342 | 6.046 |

| PBE1PBE | TZVP | 0.354 | 6.549 |

| CAM-B3LYP | TZVP | 0.435 | 8.271 |

Data derived from a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, demonstrating typical accuracy for this class of compounds bohrium.com.

These computational approaches are crucial for distinguishing between isomers, confirming structures, and understanding how electronic effects from substituents like the trimethylphenyl group influence the magnetic environment of each nucleus in the molecule.

Spectroscopic and Crystallographic Characterization of 3 2,4,5 Trimethylphenyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, allows for the unambiguous assignment of all protons and carbons in 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the pyrazole (B372694) ring proton, the amine protons, and the methyl group protons.

Trimethylphenyl Protons: The 2,4,5-trimethylphenyl group features two aromatic protons, which would appear as singlets due to their separation by substituents. The proton at C6 of the phenyl ring is expected in the δ 7.0-7.2 ppm range, while the proton at C3 would likely appear around δ 6.9-7.1 ppm.

Methyl Protons: Three distinct singlets are anticipated for the three methyl groups on the phenyl ring. These are typically found in the upfield region of δ 2.1-2.4 ppm.

Pyrazole H4 Proton: The single proton on the C4 position of the pyrazole ring is expected to resonate as a singlet in the range of δ 5.5-6.0 ppm. For example, in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the H4 proton appears at δ 5.66 ppm. nih.gov

Amine (NH₂) Protons: The two protons of the C5-amino group would typically appear as a broad singlet. Its chemical shift is variable and solvent-dependent, generally falling within the δ 4.0-5.5 ppm range. In some derivatives, these protons have been observed as a broad signal around δ 5.98 ppm. nih.gov

Pyrazole NH Proton: The N1-H proton of the pyrazole ring gives rise to a broad singlet, often at a significantly downfield chemical shift (δ 9.0-13.0 ppm), due to hydrogen bonding and its acidic nature. For instance, in some 5-amino-1H-pyrazole-4-carbonitriles, this proton is observed around δ 9.74 ppm in DMSO-d₆. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Observed Shifts for Analogous Compounds.

| Proton Assignment | Predicted Shift (ppm) | Observed Shift in Analogues (ppm) | Reference |

| Pyrazole N1-H | 9.0 - 13.0 (broad s) | 9.74 (s, in a 5-amino-1H-pyrazole-4-carbonitrile derivative) | rsc.org |

| Phenyl H3/H6 | 6.9 - 7.2 (s) | ~7.0-7.8 (multiplets for various aryl groups) | rsc.org |

| Pyrazole C4-H | 5.5 - 6.0 (s) | 5.66 (s, in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) | nih.gov |

| Amine NH₂ | 4.0 - 5.5 (broad s) | 5.98 (broad s, in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) | nih.gov |

| Phenyl CH₃ | 2.1 - 2.4 (s) | 2.39 (s, in a 5-amino-3-(p-tolyl)-1H-pyrazole derivative) | rsc.org |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring are expected to have distinct chemical shifts. C5, bearing the amino group, is anticipated to be the most downfield (δ 150-155 ppm). C3, attached to the trimethylphenyl ring, would likely appear around δ 145-150 ppm. The C4 carbon is expected to be the most upfield of the ring carbons, resonating at approximately δ 85-95 ppm. For comparison, in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the chemical shifts for C3, C4, and C5 are observed at δ 154.9, 87.3, and 152.3 ppm, respectively. nih.gov

Trimethylphenyl Carbons: The six aromatic carbons of the trimethylphenyl ring will show signals in the typical aromatic region (δ 120-140 ppm). The carbons bearing the methyl groups (C2, C4, C5) and the carbon attached to the pyrazole ring (C1) will be quaternary and typically show lower intensity signals. The remaining two carbons (C3, C6) are protonated.

Methyl Carbons: The three methyl carbons are expected to resonate in the upfield region of the spectrum, typically between δ 15-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Observed Shifts for Analogous Compounds.

| Carbon Assignment | Predicted Shift (ppm) | Observed Shift in Analogues (ppm) | Reference |

| Pyrazole C5-NH₂ | 150 - 155 | 152.3 (in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) | nih.gov |

| Pyrazole C3-Aryl | 145 - 150 | 154.9 (in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) | nih.gov |

| Phenyl C (Substituted) | 125 - 140 | 130-140 (for various substituted aryl groups) | rsc.orgresearchgate.net |

| Phenyl C-H | 120 - 130 | 115-130 (for various substituted aryl groups) | rsc.orgresearchgate.net |

| Pyrazole C4 | 85 - 95 | 87.3 (in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) | nih.gov |

| Phenyl CH₃ | 15 - 22 | 21.91 (in a 5-amino-3-(p-tolyl)-1H-pyrazole derivative) | rsc.org |

To confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While limited in this molecule due to many singlet signals, it could confirm couplings within the phenyl ring if resolution allows.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic C-H and methyl C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons by observing their correlations with nearby protons. For instance, the pyrazole H4 proton would show correlations to C3 and C5, and the methyl protons would show correlations to the carbons within the trimethylphenyl ring, confirming their positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound is expected to be rich in information. acs.org

N-H Vibrations: The primary amine (C5-NH₂) and the pyrazole N-H group will show characteristic stretching bands in the 3100-3500 cm⁻¹ region. Typically, a primary amine exhibits two bands (symmetric and asymmetric stretching), while the pyrazole N-H stretch is often broad due to hydrogen bonding. For 3(5)-aminopyrazole, bands assigned to NH₂ asymmetric and symmetric stretching appear around 3424 and 3345 cm⁻¹, respectively. mdpi.com The N-H bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings occur in the 1450-1620 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring appear in the 800-900 cm⁻¹ region and are characteristic of the substitution pattern.

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Observed in Analogues (cm⁻¹) | Reference |

| Primary Amine (NH₂) | Asymmetric Stretch | ~3420 | 3447-3479 (in 5-amino-1H-pyrazole-4-carbonitriles) | rsc.org |

| Primary Amine (NH₂) | Symmetric Stretch | ~3340 | 3340-3368 (in 5-amino-1H-pyrazole-4-carbonitriles) | rsc.org |

| Pyrazole (N-H) | Stretch (broad) | 3100 - 3300 | 3195-3233 (in 5-amino-1H-pyrazole-4-carbonitriles) | rsc.org |

| Aromatic C-H | Stretch | 3030 - 3100 | 3055 (in a 5-amino-1H-pyrazole-4-carbonitrile derivative) | rsc.org |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2970 | 2923-2954 (in 5-amino-1H-pyrazole-4-carbonitriles) | rsc.org |

| Amine N-H | Bend (Scissoring) | 1600 - 1650 | 1632-1642 (in 5-amino-1H-pyrazole-4-carbonitriles) | rsc.org |

| Aromatic/Pyrazole C=C & C=N | Ring Stretches | 1450 - 1620 | 1440-1600 (in various aminopyrazole derivatives) | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound (C₁₂H₁₅N₃), the molecular weight is 201.27 g/mol .

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺˙) at m/z = 201. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition. For the related derivative 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (C₁₈H₁₉N₃), the predicted monoisotopic mass is 277.1579 Da. uni.lu

Fragmentation Pattern: The fragmentation of pyrazoles is complex. Common fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the trimethylphenyl group to give an [M-15]⁺ peak.

Cleavage of the pyrazole ring, which can lead to the loss of N₂ or HCN.

Formation of a stable trimethylphenyl cation or related fragments.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its key structural features. beilstein-archives.orgresearchgate.net

Molecular Geometry: The pyrazole ring is expected to be essentially planar. The trimethylphenyl ring would be twisted out of the plane of the pyrazole ring due to steric hindrance between the ortho-methyl group and the pyrazole ring. The dihedral angle between the two rings is a key structural parameter. In related 3,5-disubstituted pyrazoles, these angles can vary significantly. nih.govnih.gov

Bond Lengths and Angles: The bond lengths within the pyrazole ring would be consistent with its aromatic character, intermediate between single and double bonds. For example, in 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the C-C bond is 1.401 Å and the C=N bond is 1.353 Å. nih.gov

Supramolecular Interactions: In the solid state, the molecules would be expected to form an extensive network of intermolecular hydrogen bonds. The primary amine (NH₂) group and the pyrazole N-H group are both excellent hydrogen bond donors, while the pyrazole nitrogen atoms are hydrogen bond acceptors. This would likely lead to the formation of dimers or extended chains, significantly influencing the crystal packing. nih.gov

Solid-State Molecular Conformation and Geometry

The solid-state conformation of 3-aryl-1H-pyrazol-5-amine derivatives is largely influenced by the orientation of the aryl substituent relative to the pyrazole ring. In analogous structures, such as 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are essentially planar. nih.gov However, they are typically not coplanar with each other. The dihedral angle between the pyrazole and phenyl rings is a key geometric parameter. For 5-Chloro-1-phenyl-1H-pyrazol-4-amine, this angle is 45.65 (6)°. nih.gov This twisted conformation is a common feature in many 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes and is influenced by both intramolecular and intermolecular interactions. nih.gov

The geometry of the pyrazole ring itself is generally planar, with bond lengths and angles that are consistent with its aromatic character. iucr.org The substitution of a trimethylphenyl group at the 3-position and an amine group at the 5-position is expected to have a minor influence on the planarity of the pyrazole ring. The amine group, however, may exhibit some degree of pyramidalization. For instance, in 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the NH2-group is significantly twisted with respect to the pyrazole ring plane, with a dihedral angle of 48 (2)°. nih.gov

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.347(4) |

| N1-C5 | 1.373(3) |

| N2-C3 | 1.325(3) |

| C3-C4 | 1.401(4) |

| C4-C5 | 1.363(6) |

| Angle | Degree (°) |

|---|---|

| C5-N1-N2 | 112.5(2) |

| C3-N2-N1 | 104.9(2) |

| N2-C3-C4 | 111.9(2) |

| C5-C4-C3 | 105.4(2) |

| N1-C5-C4 | 105.3(2) |

Data for Tables 1 and 2 are based on the crystallographic data of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, a related pyrazole derivative. iucr.org

Intermolecular Interactions and Crystal Packing

The crystal packing of pyrazole derivatives is predominantly governed by hydrogen bonding and, in some cases, π-π stacking interactions. The presence of both a hydrogen bond donor (the N-H of the pyrazole ring and the N-H of the amine group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring) allows for the formation of various supramolecular assemblies. mdpi.com

In the solid state, pyrazoles can form cyclic dimers, trimers, tetramers, or linear chains (catemers) through N-H···N hydrogen bonds. mdpi.com For example, 3-methyl-5-trimethylsilyl-1H-pyrazole exists as an N—H⋯N hydrogen-bonded tetramer in its crystalline form. nih.gov In the case of this compound, the amine group provides additional sites for hydrogen bonding. It is likely that N-H···N hydrogen bonds involving the pyrazole ring and the amine group play a crucial role in the crystal packing.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.87 | 2.16 | 3.03 | 175 |

Data for Table 3 is based on the hydrogen-bond geometry of a related pyrazole derivative.

Mechanistic and in Vitro Biological Activities of 3 2,4,5 Trimethylphenyl 1h Pyrazol 5 Amine and Its Analogues

In Vitro Anticancer Activity and Cellular Mechanisms

Analogues of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine have been the subject of extensive research for their potential as anticancer agents. nih.gov These compounds have shown efficacy in inhibiting cancer cell growth through various mechanisms, including halting cellular proliferation, interfering with crucial cellular machinery like microtubules, and inducing programmed cell death.

Inhibition of Cellular Proliferation in Specific Cell Lines (e.g., HCT116, MCF-7, A549)

A significant body of research has demonstrated the cytotoxic effects of pyrazole (B372694) derivatives against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Several studies have evaluated 1,3,5-trisubstituted-1H-pyrazole derivatives against breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cell lines. rsc.orgrsc.org For instance, a series of 1,3,5-trisubstituted pyrazoles showed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org Similarly, novel 1,3,5-triazine-based pyrazole derivatives demonstrated moderate to good anticancer activity against a panel of cancer cell lines including MCF-7 and HCT116. rsc.org Specifically, compounds designated 5f, 5g, and 5h in one study were particularly potent. rsc.org Another analogue, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide, was effective in inhibiting the growth of A549 human lung adenocarcinoma cells with an EC50 value of 220.20 µM. nih.gov

The substitution pattern on the pyrazole ring is crucial for activity. One study synthesized a series of 1,3,5-triaryl-1H-pyrazole derivatives and tested their cytotoxicity against MCF-7 and other cancer cell lines, finding that specific analogues (5f and 5l) were the most potent in the series. researchgate.net

| Compound Type | Cell Line | Activity (IC50/EC50 in µM) | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazole derivative | MCF-7 | 3.9 - 35.5 | rsc.org |

| Pyrazolo[1,5-a]pyrimidine derivative (14b) | MCF-7 | 65.6 ± 2.8 (mg/ml⁻¹) | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine derivative (14h) | HepG-2 | 77.0 ± 2.6 (mg/ml⁻¹) | researchgate.net |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 | 220.20 | nih.gov |

| 1,3,5-triaryl-1H-pyrazole derivative | MCF-7 | 27.7 - 39.2 | researchgate.net |

Effects on Tubulin Polymerization (if applicable to specific analogs)

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is a critical target for anticancer drugs. Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis. Several pyrazole and pyrazoline analogues have been identified as potent inhibitors of tubulin polymerization. nih.govsemanticscholar.orgresearchgate.net

These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. semanticscholar.orgresearchgate.net For example, a series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives were designed as antitubulin agents. researchgate.net The most promising compound from this series, 9c, significantly inhibited tubulin polymerization and caused microtubule network destruction, leading to G2/M phase cell cycle arrest in SGC-7901 cells. researchgate.net Another study on 3,5-diphenyl-2-pyrazolines identified a derivative, 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, that inhibited the clonogenicity of HCT116 colon cancer cells by inducing G2/M arrest and inhibiting mitotic spindle formation, consistent with tubulin polymerization inhibition. semanticscholar.org Molecular docking studies confirmed that this derivative fits well into the colchicine-binding site of tubulin. semanticscholar.org The 3,4,5-trimethoxyphenyl moiety is a common feature in many potent tubulin inhibitors. nih.govmdpi.com

| Compound Type | Key Findings | Mechanism | Reference |

|---|---|---|---|

| (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c) | Effectively inhibits tubulin polymerization; IC50 = 0.054–0.16 μM against tumor cells. | Binds to colchicine site; induces G2/M arrest. | researchgate.net |

| 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Inhibits HCT116 clonogenicity; induces G2/M arrest. | Binds to colchicine site; prevents mitotic spindle formation. | semanticscholar.org |

| Pyrazoline derivative 3q | Potent inhibition of tubulin polymerization, comparable to colchicine. | Binds to tubulin, leading to multi-polar spindle formation. | nih.gov |

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Pyrazole derivatives have been shown to trigger apoptosis through various signaling pathways. nih.govnih.gov Key events include the activation of caspases, generation of reactive oxygen species (ROS), and modulation of the Bcl-2 family of proteins. rsc.orgnih.govnih.gov

One study demonstrated that a pyrazole derivative, compound 3f, induced apoptosis in MDA-MB-468 triple-negative breast cancer cells. nih.govnih.gov This was accompanied by an increase in ROS levels and elevated caspase-3 activity. nih.govnih.gov The compound also caused cell cycle arrest in the S phase. nih.govnih.gov Other 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. rsc.org Some of these compounds also induced DNA damage, evidenced by increased comet tail length, indicating genotoxic stress. rsc.org Research on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in leukemia cell lines showed induction of both intrinsic and extrinsic apoptosis pathways, characterized by changes in mitochondrial membrane potential, decreased Bcl-2 expression, increased Bax expression, and increased expression of the Fas receptor. researchgate.net

Anti-inflammatory Activity: In Vitro Mechanistic Investigations

Chronic inflammation is linked to the development of various diseases, including cancer. Pyrazole derivatives have shown significant anti-inflammatory activity in vitro. mdpi.comnih.gov The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

A series of pyrazolyl thiazolones were synthesized and found to possess potent COX-2 inhibitory activities, with some compounds having IC50 values (0.09–0.14 µM) comparable to the selective COX-2 inhibitor celecoxib. nih.gov These compounds also showed significant inhibition of 15-LOX. nih.gov Further mechanistic studies revealed that these active compounds could suppress the differentiation of monocytes to macrophages and reduce the production of inflammatory cytokines by activated macrophages. nih.gov Another study on pyrazole and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl moiety assessed their ability to inhibit the expression of pro-inflammatory proteins. researchgate.net The compounds were found to strongly down-regulate the expression of inducible nitric oxide synthase (iNOS) and inhibit COX-2 expression in lipopolysaccharide-stimulated murine RAW 264.7 macrophages. researchgate.net

Antimicrobial and Antibacterial Activity: In Vitro Studies

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole-containing compounds have been investigated for their potential as antibacterial agents. ekb.egjohnshopkins.edujpionline.org

In vitro studies have evaluated the activity of novel pyrazole derivatives against various human pathogenic bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.egnih.gov A study on newly synthesized pyranopyrazole and pyrazole derivatives found that most of the tested compounds exhibited moderate to high antibacterial activity when compared to the standard drug chloramphenicol. ekb.eg Molecular docking studies suggested that these compounds may act by inhibiting bacterial topoisomerase IV, an essential enzyme for DNA replication. ekb.egjohnshopkins.edu Another investigation into fused pyrazolo derivatives also reported good antimicrobial activity against a panel of bacteria and fungi. nih.govresearchgate.net Structure-activity relationship studies have indicated that the nature and position of substituents on the pyrazole ring significantly influence the antimicrobial potency. jpionline.org

| Compound Type | Bacterial Strains Tested | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Pyranopyrazole and Pyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high antibacterial activity. | Topoisomerase IV inhibition | ekb.eg |

| Fused Pyrazolo[3,4-d]pyrimidine derivatives | E. coli, B. megaterium, B. subtilis | Good antimicrobial activity. | Not specified | nih.gov |

| 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl] phenol | S. aureus, E. coli, P. aeruginosa | Good activity, stronger against Gram-positive bacteria. | Not specified | jpionline.org |

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

Beyond the targets mentioned above, pyrazole analogues have been shown to interact with a diverse range of other enzymes and receptors, highlighting their versatility as molecular scaffolds for drug design.

Enzyme Inhibition:

Amine Oxidases: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAOs). nih.govresearchgate.net One analogue, in particular, showed a K_i value of approximately 10⁻⁸ M, indicating very high potency. nih.govresearchgate.net

Carbonic Anhydrases (CAs): Sulfonamide-bearing pyrazoline derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). semanticscholar.org The compounds displayed inhibitory activity with K_i values in the nanomolar range. semanticscholar.org

Kinases: Pyrazole derivatives have been developed as inhibitors of various protein kinases involved in cancer signaling. For example, 1,3,5-triazine-based pyrazoles showed potent inhibitory activity against EGFR-tyrosine kinase with IC50 values as low as 229.4 nM. rsc.org

DapE: Pyrazole-based inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for cell wall synthesis, have been developed as potential novel antibiotics. nih.gov The most potent analogues exhibited IC50 values in the micromolar range and were confirmed to be competitive inhibitors. nih.gov

Thrombin: 1H-pyrazol-5-amine-based derivatives have been identified as potent covalent inhibitors of thrombin, a key serine protease in the blood coagulation cascade, with IC50 values as low as 16 nM. nih.gov

Receptor Binding:

Adenosine (B11128) Receptors: 1,3,5-triazine (B166579) derivatives incorporating a pyrazole-like structure were evaluated for their binding affinity to human adenosine receptors. mdpi.com Specific analogues showed potent and selective binding for the hA₁ and hA₃ receptor subtypes, with K_i values in the nanomolar range. mdpi.com

Specific Enzyme Targets (e.g., Adenylate Cyclase)

Recent studies have highlighted the potential for pyrazole-containing scaffolds to act as inhibitors of adenylyl cyclase (AC) isoforms. For instance, a class of pyrazolyl-pyrimidinones has been identified as potent and selective inhibitors of the Ca2+/CaM-mediated activity of adenylyl cyclase isoform 1 (AC1). nih.gov While direct studies on this compound are not extensively documented in this context, the general pyrazole scaffold has been shown to be a viable starting point for developing AC inhibitors. The inhibitory activity is influenced by the substituents on the pyrazole ring, which can affect the molecule's ability to fit into the enzyme's active site. The development of these inhibitors is considered a promising therapeutic strategy for conditions such as inflammatory pain. nih.gov

Receptor Ligand Binding Assays (e.g., PGI2 receptor, CRF1 receptor)

Analogues of this compound have been investigated for their ability to bind to various G-protein coupled receptors, including the corticotropin-releasing factor type 1 (CRF1) receptor. A series of non-peptide CRF1 receptor antagonists, which includes compounds with a pyrazole core, have been studied to understand their binding kinetics. nih.gov The nature of the antagonism (competitive vs. non-competitive) has been linked to the off-rate kinetics of the ligand from the receptor. nih.gov This suggests that modifications to the pyrazole structure, such as the introduction of different aryl substituents, can significantly alter the binding characteristics and functional activity at the CRF1 receptor.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of 3-aryl-1H-pyrazol-5-amine derivatives is intricately linked to their chemical structure. The relationships between structural modifications and biological potency have been explored to optimize their therapeutic potential.

Impact of Substituent Modifications on Biological Potency

The substitution pattern on both the pyrazole and the aryl rings plays a crucial role in determining the biological activity of these compounds. For instance, in a series of 3,5-diaryl-1H-pyrazoles designed as inhibitors of arylamine N-acetyltransferase, the nature and position of substituents on the aryl rings were found to be critical for inhibitory potency. nih.gov Similarly, for pyrazole derivatives targeting cyclooxygenase (COX) enzymes, the presence of specific moieties like a methanesulfonyl group is a key determinant of COX-2 selectivity and anti-inflammatory activity. nih.gov

The substitution at the 5-position of the pyrazole ring with an amino group is a common feature in many biologically active pyrazoles, including kinase inhibitors. mdpi.com The nature of this amino group (primary, secondary, or part of a heterocyclic ring) and the substituents at other positions on the pyrazole ring collectively influence the compound's interaction with its biological target.

The following table summarizes the impact of substituent modifications on the biological potency of selected pyrazole analogues.

| Compound ID | Core Structure | Substituent R1 (at C3) | Substituent R2 (at C5) | Biological Target/Activity | Observed Potency/Effect |

| Analogue A | Pyrazolyl-pyrimidinone | Aryl | Pyrimidinone | Adenylyl Cyclase 1 (AC1) | IC50 in the micromolar range, improved aqueous solubility. nih.gov |

| Analogue B | 3,5-diaryl-1H-pyrazole | Substituted Phenyl | Substituted Phenyl | Arylamine N-acetyltransferase | Inhibition dependent on aryl substitution pattern. nih.gov |

| Analogue C | Pyrazole with methanesulfonyl | Aryl | Amino/Methanesulfonyl | Cyclooxygenase-2 (COX-2) | High selectivity for COX-2. nih.gov |

Identification of Pharmacophoric Elements

Pharmacophore modeling has identified key structural features necessary for the biological activity of pyrazole derivatives. For many pyrazole-based inhibitors, the pyrazole ring itself serves as a central scaffold for the optimal orientation of crucial functional groups.

For pyrazole derivatives acting as COX-2 inhibitors, a common pharmacophore includes a central aromatic ring (the pyrazole), a sulfonamide or methanesulfonyl moiety, and an adjacent aromatic ring. nih.gov The sulfonamide/methanesulfonyl group is often crucial for binding to the secondary pocket of the COX-2 active site, conferring selectivity over the COX-1 isoform.

In the context of kinase inhibition, the 5-aminopyrazole moiety is a key pharmacophoric element. The amino group can act as a hydrogen bond donor, interacting with key residues in the kinase ATP-binding site. mdpi.comresearchgate.net The substituent at the 3-position of the pyrazole ring often occupies a hydrophobic pocket, and its size and nature are critical for potency and selectivity.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry for over a century. Future research into the synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine should prioritize the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve efficiency. nih.govresearchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would offer significant advantages, including atom economy, reduced step counts, and minimized waste. nih.gov An MCR approach could involve the condensation of a hydrazine (B178648), a β-ketonitrile derived from 2,4,5-trimethylacetophenone, and other reagents under green conditions.

Eco-Friendly Solvents and Catalysts: Moving away from hazardous organic solvents is crucial. Research should explore the use of water, ethanol, or deep eutectic solvents for the synthesis. benthamdirect.comthieme-connect.com Furthermore, employing reusable, heterogeneous, or biodegradable catalysts can significantly lower the environmental footprint compared to traditional methods. benthamdirect.comnih.gov

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques have been successfully applied to the synthesis of various pyrazole derivatives and represent a promising avenue for this specific compound. nih.gov

| Synthetic Strategy | Key Principle | Potential Advantage for Sustainability | Relevant Precedent |

|---|---|---|---|

| One-Pot Multicomponent Reaction | Atom and step economy | Reduces waste, purification steps, and solvent usage. | Synthesis of pyrano[2,3-c]pyrazoles. nih.gov |

| Ultrasound-Assisted Synthesis in Water | Alternative energy source, green solvent | Drastically reduced reaction times; avoids toxic solvents. | Synthesis of spiro-pyranopyrazoles. nih.gov |

| Magnetically Separable Nanocatalyst | Catalyst recyclability | Simplifies purification and allows for catalyst reuse over multiple cycles. | Fe3O4@SiO2@Tannic acid for 5-aminopyrazoles. nih.govfrontiersin.org |

Exploration of New Derivatization Pathways and Chemical Space

The This compound molecule possesses multiple reactive sites, making it an ideal precursor for creating diverse chemical libraries. The 5-amino group, the N1-H of the pyrazole ring, and the C4 position are all amenable to functionalization. beilstein-journals.orgnih.gov Future work should focus on leveraging this reactivity to explore new chemical space for applications in drug discovery and materials science.